molecular formula C17H13Cl2NOS B6084119 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B6084119
M. Wt: 350.3 g/mol
InChI Key: XPCDIAQASMROHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as GSK137647A, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer.

Mechanism of Action

3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of immune cell migration and inflammation. By blocking the S1P1 receptor, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide inhibits the migration of immune cells into inflamed tissues, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of immune cell migration, the reduction of inflammation and disease activity, and the inhibition of tumor growth and metastasis. In preclinical studies, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide for lab experiments is its high selectivity for the S1P1 receptor, which allows for the specific targeting of this receptor without affecting other signaling pathways. However, one of the limitations of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, including the development of more potent and selective S1P1 receptor antagonists, the investigation of the role of the S1P1 receptor in other diseases, and the exploration of the potential therapeutic applications of S1P1 receptor antagonists in combination with other drugs. Additionally, the development of new formulations and delivery methods for 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid, followed by the coupling of 4-chlorobenzylamine and the subsequent chlorination of the resulting amide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce the migration of immune cells into the central nervous system, leading to a reduction in inflammation and disease activity. In rheumatoid arthritis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce joint inflammation and destruction by inhibiting the migration of immune cells into the synovium. In cancer, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit tumor growth and metastasis by blocking the S1P1 receptor-mediated signaling pathway.

properties

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NOS/c1-10-2-7-13-14(8-10)22-16(15(13)19)17(21)20-9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCDIAQASMROHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide

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